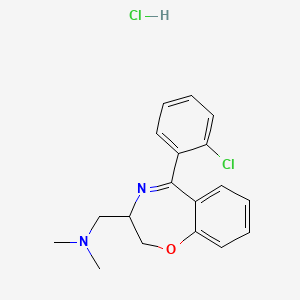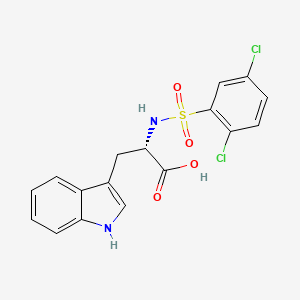
L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- is a synthetic derivative of the essential amino acid L-Tryptophan This compound is characterized by the presence of a 2,5-dichlorophenylsulfonyl group attached to the nitrogen atom of the tryptophan molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- typically involves the reaction of L-Tryptophan with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Products may include the corresponding sulfide derivative.
Substitution: Products may include substituted sulfonyl derivatives.
Aplicaciones Científicas De Investigación
L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their function. The sulfonyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to modifications that affect biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-Dichlorophenyl)succinamic acid
- N-[(2,5-Dichlorophenyl)sulfonyl]tryptophan
Uniqueness
L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
85979-04-0 |
|---|---|
Fórmula molecular |
C17H14Cl2N2O4S |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
(2S)-2-[(2,5-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-11-5-6-13(19)16(8-11)26(24,25)21-15(17(22)23)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,15,20-21H,7H2,(H,22,23)/t15-/m0/s1 |
Clave InChI |
AWLLJTQGQKIITL-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



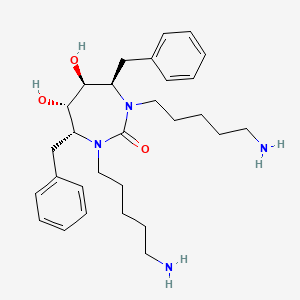
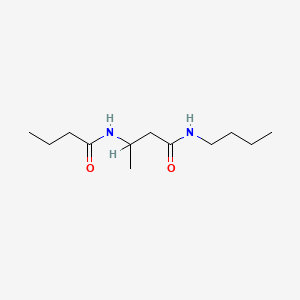
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)

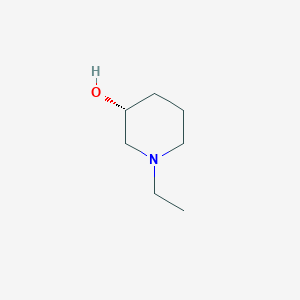
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)


